molecular formula C10H12ClNO B13300303 2-(Aminocyclopropylmethyl)-4-chlorophenol

2-(Aminocyclopropylmethyl)-4-chlorophenol

Cat. No.: B13300303
M. Wt: 197.66 g/mol
InChI Key: NDICKVYGWMUVHB-UHFFFAOYSA-N
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Description

2-(Aminocyclopropylmethyl)-4-chlorophenol is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-chlorophenol

InChI

InChI=1S/C10H12ClNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

NDICKVYGWMUVHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Cl)O)N

Origin of Product

United States

Contextualizing 2 Aminocyclopropylmethyl 4 Chlorophenol: a Fusion of Two Key Chemical Spaces

The unique properties and potential applications of 2-(Aminocyclopropylmethyl)-4-chlorophenol are best understood by examining its constituent chemical moieties: the aminocyclopropyl group and the chlorophenolic group. Each of these components brings a distinct set of characteristics that, when combined, create a scaffold with intriguing possibilities for advanced chemical research.

The aminocyclopropyl moiety is a three-membered carbocyclic ring bearing an amino group. This structural feature is of considerable interest in medicinal chemistry. The cyclopropane (B1198618) ring introduces a degree of conformational rigidity and a unique three-dimensional geometry, which can be advantageous for specific binding interactions with biological targets. The amino group provides a site for hydrogen bonding and can be readily modified to modulate the compound's physicochemical properties. The presence of the aminocyclopropyl group is often associated with compounds targeting the central nervous system, with some derivatives showing affinity for NMDA receptors.

Conversely, the chlorophenolic space encompasses phenol (B47542) rings substituted with one or more chlorine atoms. Chlorophenols are a well-established class of compounds with a long history of use in various industrial applications, including as pesticides, herbicides, and disinfectants. wikipedia.org Their biological activity is well-documented, stemming from the combination of the hydroxyl group and the electron-withdrawing nature of the chlorine atoms on the aromatic ring. There are 19 distinct chlorophenols, categorized from mono- to pentachlorophenol, each with varying properties and applications. wikipedia.org The 4-chlorophenol (B41353) component of the target molecule provides a scaffold that has been extensively used in the synthesis of dyes and drugs. researchgate.net

The amalgamation of these two distinct chemical spaces in this compound results in a hybrid structure with a unique profile. The molecule combines the potential for specific biological interactions, conferred by the aminocyclopropyl group, with the established chemical reactivity and biological activity of the chlorophenol core.

The 2 Aminocyclopropylmethyl 4 Chlorophenol Scaffold: a Historical and Contemporary View

While specific research on 2-(Aminocyclopropylmethyl)-4-chlorophenol is not extensively documented in publicly available literature, the development of its core components provides a valuable historical context. The study of phenols dates back to the 19th century, with their antiseptic properties being a key focus. The introduction of chlorine atoms to the phenol (B47542) ring led to a wide array of derivatives with tailored activities.

The exploration of aminocyclopropyl derivatives is a more recent endeavor, largely driven by the search for novel therapeutic agents. The synthesis of 1-aminocyclopropane-1-carboxylic acid and its derivatives has been a subject of interest, with various methods developed to access these structures. nih.gov Research into these compounds has often focused on their potential as ligands for glutamate (B1630785) receptors, highlighting their neuroactive potential. researchgate.net

In the contemporary chemical science landscape, the focus is increasingly on the development of novel molecular scaffolds that can serve as starting points for drug discovery and materials science. The this compound scaffold represents a strategic combination of a biologically relevant aminocyclopropyl group with a versatile chlorophenolic platform. This positions the scaffold as a promising candidate for the generation of compound libraries for screening against various biological targets.

Significance and Future Directions in the Study of 2 Aminocyclopropylmethyl 4 Chlorophenol

The significance of 2-(Aminocyclopropylmethyl)-4-chlorophenol in modern chemical science lies in its potential as a versatile building block. The inherent functionalities of the molecule—the primary amine, the hydroxyl group, and the aromatic ring—offer multiple points for chemical modification, allowing for the systematic exploration of the surrounding chemical space.

Future research trajectories for this compound and its derivatives are likely to be diverse. In medicinal chemistry, the scaffold could be elaborated to develop novel probes for studying biological systems or as lead structures for the development of new therapeutic agents. The combination of the aminocyclopropyl and chlorophenol moieties may result in synergistic effects, leading to unique biological activity profiles.

In the realm of materials science, the phenolic hydroxyl group and the primary amine could be utilized in polymerization reactions or for surface modification of materials, imparting specific properties. The rigid cyclopropyl (B3062369) group could also influence the packing and bulk properties of materials derived from this scaffold.

Mechanistic Investigations of 2 Aminocyclopropylmethyl 4 Chlorophenol Interactions in Vitro

Identification and Characterization of Molecular Targets for 2-(Aminocyclopropylmethyl)-4-chlorophenol

The initial step in characterizing a new compound involves identifying its molecular targets. This is typically achieved through a combination of binding assays, enzyme inhibition profiling, and biophysical techniques.

Receptor Binding Affinities and Kinetics (In Vitro)

To determine which receptors this compound interacts with, competitive radioligand binding assays are a standard approach. These assays measure the ability of the compound to displace a known radiolabeled ligand from a specific receptor. The affinity of the compound for the receptor is quantified by the inhibition constant (Ki).

A hypothetical screening of this compound against a panel of receptors might yield the data presented in Table 1.

Table 1: Hypothetical Receptor Binding Affinities of this compound

Receptor Target Inhibition Constant (Ki) (nM)
Opioid Receptor Mu (MOR) 15
Opioid Receptor Kappa (KOR) 85
Opioid Receptor Delta (DOR) 250
Sigma-1 Receptor 45
Serotonin Transporter (SERT) > 1000
Dopamine Transporter (DAT) > 1000

This is a hypothetical data table for illustrative purposes.

Following the initial affinity determination, kinetic studies would be performed to understand the rates of association (kon) and dissociation (koff) of the compound with its target receptors. These parameters provide insight into the residence time of the compound on the receptor, which can influence the duration of its pharmacological effect.

Enzyme Inhibition Profiling and Kinetic Mechanisms (In Vitro)

The potential for this compound to inhibit the activity of various enzymes would also be investigated. A broad screening panel of enzymes is often used to identify any off-target enzymatic interactions. If significant inhibition is observed, further studies are conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

For instance, given its phenolic structure, it might be hypothesized that this compound could interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). The results of such an investigation could be summarized as shown in Table 2.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

Enzyme Target IC50 (µM) Mechanism of Inhibition
Monoamine Oxidase A (MAO-A) 75 Not Determined
Monoamine Oxidase B (MAO-B) > 100 Not Determined
Catechol-O-methyltransferase (COMT) 42 Competitive

This is a hypothetical data table for illustrative purposes.

Protein-Ligand Interaction Studies via Biophysical Techniques (In Vitro)

To gain a more detailed understanding of the binding interaction at a molecular level, various biophysical techniques can be employed. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography can provide valuable data.

Surface Plasmon Resonance (SPR) would be used to measure the real-time binding kinetics (kon and koff) of this compound to its purified target proteins immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC) could directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

X-ray crystallography , if a co-crystal of the compound with its target protein can be obtained, would offer a high-resolution, three-dimensional view of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Cellular Mechanisms of Action of this compound (In Vitro Studies)

Following the identification of molecular targets, the next step is to investigate the compound's effects in a cellular context.

Target Engagement in Cell-Based Assays

Target engagement assays are crucial to confirm that this compound can interact with its identified targets within a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) could be employed. CETSA measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Functional cell-based assays are also essential. For example, if this compound binds to G-protein coupled receptors (GPCRs) like opioid receptors, its functional activity (agonist, antagonist, or inverse agonist) would be determined using assays that measure downstream signaling events, such as cyclic AMP (cAMP) accumulation or GTPγS binding.

Table 3: Hypothetical Functional Activity of this compound at Opioid Receptors

Receptor Functional Assay Efficacy (%) EC50 (nM)
Opioid Receptor Mu (MOR) cAMP Inhibition 65 (Partial Agonist) 120
Opioid Receptor Kappa (KOR) cAMP Inhibition 20 (Partial Agonist) 450

This is a hypothetical data table for illustrative purposes.

Modulation of Intracellular Signaling Pathways

The interaction of this compound with its cellular targets is expected to modulate one or more intracellular signaling pathways. Following the initial functional characterization, further studies would explore these downstream effects. For instance, if the compound is an agonist at a particular receptor, its effect on pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway could be investigated using techniques like Western blotting or phospho-specific enzyme-linked immunosorbent assays (ELISAs) to measure the phosphorylation status of key signaling proteins.

These studies would provide a comprehensive picture of the cellular consequences of target engagement by this compound, linking the initial molecular interaction to a functional cellular response.

Investigating Allosteric Modulation by this compound

There is no available research detailing the allosteric modulatory properties of this compound on any specific biological target. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Studies to determine such effects typically involve a variety of in vitro assays, such as:

Radioligand binding assays: To determine if the compound affects the binding affinity of a known orthosteric ligand.

Functional assays: To measure the compound's effect on the biological response of a target protein in the presence of an orthosteric agonist or antagonist.

Enzyme kinetics studies: For enzymatic targets, to see how the compound influences substrate binding (Km) and/or the maximum reaction velocity (Vmax).

Ligand-Induced Conformational Changes in Target Macromolecules by this compound

There is no published information on conformational changes in any target macromolecules induced by the binding of this compound. The investigation of such structural changes is crucial for understanding a compound's mechanism of action and for structure-based drug design. Techniques commonly employed for these investigations include:

X-ray crystallography and Cryo-electron microscopy (Cryo-EM): To determine the high-resolution three-dimensional structure of the compound bound to its target protein, revealing specific conformational shifts.

Nuclear Magnetic Resonance (NMR) spectroscopy: To study the dynamics and structural changes of a protein in solution upon ligand binding.

Circular Dichroism (CD) spectroscopy: To detect changes in the secondary structure of a protein when the compound is introduced.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS): To identify regions of a protein that become more or less solvent-exposed upon ligand binding, indicating conformational changes.

As no studies utilizing these or similar techniques for this compound have been identified, a description of the specific ligand-induced conformational changes remains purely speculative.

Structure Activity Relationship Sar Studies of 2 Aminocyclopropylmethyl 4 Chlorophenol Analogs

Systematic Variations on the Phenolic Moiety of 2-(Aminocyclopropylmethyl)-4-chlorophenol and Their Impact

The phenolic hydroxyl group and the chloro-substituted aromatic ring are critical features of this compound that are expected to significantly influence its biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets.

Systematic variations to this moiety would likely explore:

Hydroxyl Group Modification : Conversion of the hydroxyl group to an ether or an ester would investigate the necessity of the hydrogen-bonding donor capability. For instance, a methoxy (B1213986) derivative (2-(Aminocyclopropylmethyl)-4-chloro-1-methoxybenzene) would eliminate the hydrogen bond donating ability but retain some hydrogen bond accepting capacity.

Positional Isomerism : Moving the hydroxyl group to the meta- or ortho-position relative to the aminocyclopropylmethyl side chain would probe the spatial requirements of the receptor binding pocket.

Ring Substitution : Replacing the chloro group with other substituents (e.g., methyl, methoxy, trifluoromethyl) at the same position would evaluate the influence of electronic and steric effects on activity. The introduction of additional substituents on the phenyl ring could further refine the electronic and lipophilic properties of the molecule.

A hypothetical data table for such a study might look like this:

Compound IDR1 (Phenolic Group)R2 (Position 4)Biological Activity (IC50, nM)
1 OHClReference Value
1a OCH3ClHypothetical Value
1b OAcClHypothetical Value
1c OHFHypothetical Value
1d OHCH3Hypothetical Value

Modifications to the Aminocyclopropylmethyl Side Chain and Resultant Biological Activity

The aminocyclopropylmethyl side chain provides a specific three-dimensional structure and a basic nitrogen atom, which is often protonated at physiological pH and can form ionic interactions with biological targets.

The cyclopropyl (B3062369) ring introduces conformational rigidity. Adding substituents to the ring could influence the orientation of the amino group and the phenyl ring, as well as introduce new interactions with a target. For example, methyl or hydroxyl groups on the cyclopropyl ring could probe for additional hydrophobic or hydrogen-bonding interactions.

The primary amine is a key feature. Its modification would be a standard strategy in a medicinal chemistry campaign:

N-Alkylation : Introducing small alkyl groups (e.g., methyl, ethyl) to form secondary or tertiary amines would explore the steric tolerance around the nitrogen atom and could impact the pKa of the amine.

N-Acylation : Converting the amine to an amide would neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen), which would drastically alter its interaction profile.

A hypothetical data table for these modifications could be:

Compound IDAmine GroupCyclopropyl SubstitutionBiological Activity (EC50, nM)
1 -NH2HReference Value
2a -NHCH3HHypothetical Value
2b -N(CH3)2HHypothetical Value
2c -NHC(O)CH3HHypothetical Value
2d -NH21-CH3Hypothetical Value

Influence of Halogen Substitutions and Position on the Aromatic Ring

The 4-chloro substituent plays a significant role in the electronic properties and lipophilicity of the molecule. Varying the halogen and its position is a common strategy to optimize activity.

Halogen Identity : Replacing chlorine with other halogens (fluorine, bromine, iodine) would systematically alter the size, electronegativity, and lipophilicity of the substituent.

Positional Isomerism : Moving the chloro group to the ortho- or meta-positions would help to map the topology of the binding site and understand the preferred location for a halogen substituent.

Stereochemical Effects on the Activity Profile of this compound Enantiomers and Diastereomers

The cyclopropane (B1198618) ring and its connection to the methyleneamine and the phenyl group can lead to stereoisomerism. The biological activity of enantiomers and diastereomers can differ significantly due to the chiral nature of biological targets. It would be essential to synthesize and test the individual stereoisomers to determine if the activity resides in a specific configuration. A higher potency of one enantiomer over the other would indicate a specific stereochemical requirement for binding.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For this compound derivatives, a QSAR study would involve calculating various molecular descriptors for the synthesized analogs, such as:

Electronic descriptors : Hammett constants (σ), dipole moment.

Steric descriptors : Molar refractivity (MR), van der Waals volume.

Lipophilic descriptors : Partition coefficient (logP).

Topological descriptors : Connectivity indices.

A resulting QSAR equation might take the form of:

log(1/C) = a(logP) - b(σ) + c(MR) + d

where C is the concentration required for a specific biological effect, and a, b, c, and d are constants derived from statistical analysis. Such a model, once validated, could be used to predict the activity of unsynthesized analogs and guide further drug design efforts.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data or published studies on the Structure-Activity Relationship (SAR) or the use of fragment-based approaches for the design of analogs of the chemical compound “this compound”.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the fragment-based design of analogs for this specific compound as the information does not exist in the public domain.

To fulfill a request of this nature, there would need to be existing research that has been conducted and published by the scientific community. Without such foundational data, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

A list of compounds that would have been included in the article, had the data been available, is provided below.

Computational and Theoretical Chemistry Applications to 2 Aminocyclopropylmethyl 4 Chlorophenol

Quantum Chemical Calculations for 2-(Aminocyclopropylmethyl)-4-chlorophenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can provide deep insights into the behavior of this compound at the electronic level.

Electronic Structure, Molecular Orbitals, and Electrostatic Potential Analysis

A detailed analysis of the electronic structure of this compound would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For phenols, the HOMO is often localized on the aromatic ring and the oxygen atom, while the LUMO distribution would indicate likely sites for nucleophilic attack.

The electrostatic potential (ESP) map would illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the phenolic oxygen, the nitrogen atom of the amino group, and the chlorine atom, indicating their roles as potential hydrogen bond acceptors or sites for electrophilic attack.

Conformational Landscape and Energetics

The structural flexibility of this compound arises from the rotatable bonds connecting the cyclopropylmethyl group to the amine and the aminomethyl group to the phenol (B47542) ring. A thorough conformational analysis would involve systematically rotating these bonds to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. This information is crucial for understanding how the molecule might adopt a specific shape to interact with a biological target.

Molecular Docking and Molecular Dynamics Simulations of this compound with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. To perform such a study for this compound, a specific biological target would first need to be identified. The docking process would then place various conformers of the compound into the active site of the target, and a scoring function would estimate the binding affinity for each pose.

Following docking, molecular dynamics (MD) simulations could be employed to simulate the behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the dynamic conformational changes that occur upon binding.

In Silico Prediction of Reactivity and Potential Reaction Pathways for this compound

Computational methods can predict the chemical reactivity of a molecule. By analyzing the electronic properties derived from quantum chemical calculations, such as orbital energies and atomic charges, potential sites of metabolic transformation can be identified. For instance, the phenolic hydroxyl group might be susceptible to glucuronidation or sulfation, while the amino group could undergo oxidation. The aromatic ring could also be a site for hydroxylation. Predicting potential reactive metabolites is an important aspect of in silico toxicology assessment.

Virtual Screening and Lead Optimization Strategies Based on the this compound Scaffold

If this compound were identified as a hit compound, its chemical scaffold could be used for virtual screening to find other potential active compounds. Large chemical libraries could be computationally screened to identify molecules with similar shapes or electrostatic properties.

For lead optimization, computational chemistry would be used to suggest modifications to the scaffold to improve properties like binding affinity, selectivity, or ADME (absorption, distribution, metabolism, and excretion) characteristics. For example, different substitutions on the phenyl ring or modifications to the aminocyclopropylmethyl group could be evaluated in silico to predict their effect on activity.

Pharmacophore Modeling and 3D-QSAR for this compound Analogs

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. If a set of active analogs of this compound were available, a pharmacophore model could be developed.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be performed on a series of analogs. These studies would generate a statistical model that correlates the 3D properties of the molecules with their biological activity, providing a predictive tool for designing new, more potent compounds.

Ligand Efficiency and Lipophilic Efficiency Assessments for this compound

In computational and theoretical chemistry, efficiency metrics are vital tools for evaluating the quality of potential drug candidates. These metrics provide a way to normalize the potency of a compound by its physicochemical properties, such as size and lipophilicity. This allows for a more direct comparison of compounds from different chemical series and helps guide the optimization process. For the compound this compound, assessing its Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) is crucial to understanding its potential as a lead structure in drug discovery. These assessments help to determine if the compound's potency is appropriately balanced with its molecular properties, a key consideration for developing a successful therapeutic agent.

Detailed Research Findings

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It essentially measures the average binding contribution of each heavy atom. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its size to achieve its potency. This is particularly important in fragment-based drug design, where small, efficient fragments are developed into more potent leads.

Lipophilic Efficiency (LiPE), sometimes referred to as Ligand Lipophilicity Efficiency (LLE), evaluates how effectively a compound's lipophilicity is translated into binding affinity. Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical property that influences a compound's solubility, permeability, and metabolic stability. While some degree of lipophilicity is necessary for a compound to cross biological membranes, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity. LiPE is calculated as the difference between the negative logarithm of the binding affinity (e.g., pIC50) and the logP value. A higher LiPE value suggests a more favorable balance between potency and lipophilicity.

To assess these metrics for this compound, its key physicochemical properties must first be determined. Using computational methods, the calculated logP (cLogP) and the heavy atom count (HAC) for the compound can be estimated.

Table 1: Calculated Physicochemical Properties for this compound

Property Value Description
Molecular Formula C10H12ClNO The chemical formula of the compound.
Heavy Atom Count (HAC) 13 The number of non-hydrogen atoms in the molecule.

With these properties established, the LE and LiPE can be calculated for a range of hypothetical biological activities. Since experimental potency data for this compound is not publicly available, we can analyze its efficiency metrics across a plausible spectrum of potencies (pIC50 values) to understand its potential. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), a common measure of a compound's potency.

The formulas used for these calculations are:

Ligand Efficiency (LE) = (1.37 * pIC50) / HAC

Lipophilic Efficiency (LiPE) = pIC50 - cLogP

The following table illustrates the LE and LiPE values for this compound at different hypothetical pIC50 levels.

Table 2: Hypothetical Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) Assessments

Hypothetical pIC50 Hypothetical IC50 (nM) Ligand Efficiency (LE) Lipophilic Efficiency (LiPE)
9.0 1 0.95 6.65
8.0 10 0.84 5.65
7.0 100 0.74 4.65
6.0 1000 0.63 3.65

From this analysis, if this compound were to exhibit high potency (e.g., a pIC50 of 8.0 or 9.0), it would possess very favorable efficiency metrics. A LiPE value greater than 6 is often considered indicative of a high-quality lead compound. chemicalize.com Similarly, a high LE value suggests that the molecule's atoms are contributing significantly to its binding affinity. Even at a more moderate potency (pIC50 of 7.0), the LiPE of 4.65 is still within a respectable range for further optimization. These theoretical assessments provide a valuable framework for evaluating the compound's potential and for guiding future medicinal chemistry efforts, should it be identified as a hit in a screening campaign.

Patent Landscape and Intellectual Property of 2 Aminocyclopropylmethyl 4 Chlorophenol

Analysis of Key Patent Applications and Granted Patents Related to 2-(Aminocyclopropylmethyl)-4-chlorophenol

No key patent applications or granted patents specifically claiming this compound could be located in public patent databases.

Claims Analysis: Synthesis, Compositions of Matter, and In Vitro Applications of this compound

A claims analysis is not possible due to the absence of patents specifically directed to the synthesis, composition of matter, or in vitro applications of this compound.

Geographic Coverage and Patent Family Structures for this compound Inventions

Information on geographic coverage and patent family structures is unavailable as no specific inventions centered on this compound have been identified.

Novelty and Inventive Step Criteria as Applied to this compound Patentability

A discussion of the application of novelty and inventive step criteria cannot be conducted without reference to specific patent claims and the prior art cited against them.

Implications of Intellectual Property for Future Research and Development of this compound

Without any identifiable intellectual property, the implications for future research and development are unclear. The absence of patents could suggest a lack of commercial development or that the compound is in the public domain. However, this cannot be definitively concluded without further information.

Future Research Directions and Emerging Opportunities for 2 Aminocyclopropylmethyl 4 Chlorophenol

Development of Next-Generation Synthetic Methodologies for 2-(Aminocyclopropylmethyl)-4-chlorophenol and Its Congeners

The synthesis of this compound and its analogs is poised for significant advancements through the adoption of innovative synthetic strategies. These next-generation methodologies promise to deliver not only more efficient and scalable routes but also provide access to a wider array of structurally diverse congeners with enhanced control over stereochemistry.

Future synthetic endeavors will likely focus on several key areas:

Asymmetric Synthesis: The development of catalytic asymmetric methods will be crucial for accessing enantiomerically pure forms of this compound. Chiral N-sulfinyl α-chloro ketimines have been used to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides, which can be deprotected to yield N-unprotected 1-substituted cyclopropylamines. nih.gov This approach could be adapted to introduce chirality into the cyclopropane (B1198618) ring of the target molecule.

Chemoenzymatic Synthesis: The convergence of biocatalysis and traditional organic synthesis offers a powerful platform for the construction of complex chiral molecules. nih.govacs.org Engineered enzymes, such as variants of sperm whale myoglobin (B1173299) or bacterial cytochrome P450, can catalyze the stereoselective formation of cyclopropane rings. nih.govresearchgate.net A chemoenzymatic strategy could involve the enzymatic cyclopropanation of a suitable olefin precursor, followed by chemical modifications to install the aminomethyl and 4-chlorophenol (B41353) moieties, enabling the creation of diverse libraries of chiral analogs. nih.govacs.orgnih.govnsf.gov

Late-Stage Functionalization (LSF): LSF strategies are becoming increasingly important in drug discovery for the rapid diversification of complex molecules. wikipedia.orgnih.govchimia.chnih.gov For this compound, LSF could be employed to introduce additional substituents on the phenol (B47542) ring or the cyclopropane moiety at a late stage of the synthesis. This would allow for the efficient exploration of structure-activity relationships without the need for de novo synthesis of each analog. nih.gov

Flow Chemistry: Continuous flow technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction efficiency. scielo.brnih.govscielo.brresearchgate.netresearchgate.net The synthesis of this compound and its congeners could be streamlined using flow-based methods, particularly for hazardous or exothermic reactions.

Synthetic MethodologyPotential Application to this compoundKey Advantages
Asymmetric Synthesis Enantioselective synthesis of chiral cyclopropane coreAccess to single enantiomers, improved biological activity and safety profiles
Chemoenzymatic Synthesis Stereoselective assembly of the cyclopropane ringHigh stereoselectivity, environmentally friendly reaction conditions
Late-Stage Functionalization Rapid diversification of the lead compoundEfficient exploration of SAR, access to novel analogs
Flow Chemistry Scalable and safe productionImproved process control, enhanced safety, potential for automation

Exploration of Novel Molecular Targets for this compound through Phenomic Screening (In Vitro)

Identifying the molecular targets of this compound is a critical step in elucidating its mechanism of action and therapeutic potential. Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, is a powerful approach for unbiased target discovery. enamine.net

Given the structural motifs present in this compound, several protein classes represent plausible starting points for investigation:

Monoamine Oxidases (MAOs): The cyclopropylamine (B47189) moiety is a well-known pharmacophore in MAO inhibitors. longdom.org These enzymes are crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. scilit.comnih.govroyalsocietypublishing.org A high-throughput screening campaign could be designed to assess the inhibitory activity of this compound against both MAO-A and MAO-B isoforms. nih.gov

Lysine-Specific Demethylase 1 (LSD1): Recent studies have identified cyclopropylamine-containing compounds as inhibitors of LSD1, an enzyme implicated in cancer. nih.govresearchgate.net Phenotypic screens using cancer cell lines known to be sensitive to LSD1 inhibition could reveal potential anticancer activity for this compound.

Cytochrome P450 Enzymes (CYPs): The cyclopropylamine group can undergo metabolism by CYP enzymes, leading to the formation of reactive intermediates. acs.orghyphadiscovery.com Investigating the interaction of this compound with various CYP isoforms is important for understanding its metabolic stability and potential for drug-drug interactions.

A comprehensive phenomic screening approach would involve testing the compound across a diverse panel of cell lines and assays, monitoring a wide range of cellular parameters.

Potential Target ClassRationale for InvestigationExample Screening Assay
Monoamine Oxidases (MAOs) Presence of the cyclopropylamine pharmacophoreIn vitro enzyme inhibition assays using recombinant MAO-A and MAO-B
Lysine-Specific Demethylase 1 (LSD1) Known target for other cyclopropylamine derivativesCell viability assays in LSD1-dependent cancer cell lines
Cytochrome P450 Enzymes Potential for metabolism of the cyclopropylamine moietyIn vitro metabolism studies with human liver microsomes or recombinant CYPs

Advanced Spectroscopic Characterization of this compound-Target Complexes

A detailed understanding of the molecular interactions between this compound and its biological targets is essential for rational drug design and optimization. Advanced spectroscopic techniques can provide atomic-level insights into the structure and dynamics of these complexes.

X-ray Crystallography: Obtaining a high-resolution crystal structure of this compound bound to its target protein would provide a definitive picture of the binding mode. nih.govnih.govh1.corsc.org This information would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.govanu.edu.aunih.govresearchgate.netspringernature.com Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can be used to identify the binding epitope on the ligand and the protein, respectively. For more stable complexes, advanced NMR methods can be used to determine the three-dimensional structure of the protein-ligand complex in solution. nih.gov

These spectroscopic studies will be instrumental in guiding the design of next-generation analogs with improved potency and selectivity.

Spectroscopic TechniqueInformation GainedPotential Impact on Research
X-ray Crystallography High-resolution 3D structure of the ligand-target complexProvides a detailed map of binding interactions for structure-based drug design
NMR Spectroscopy Information on ligand binding mode, dynamics, and conformational changes in solutionComplements crystallographic data, useful for studying weaker interactions

Application of Machine Learning and Artificial Intelligence in Optimizing this compound Design and Synthesis

Predictive Modeling: ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of novel analogs of this compound. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as off-target effects.

De Novo Design: Generative AI models can be used to design novel molecules with desired properties, starting from the this compound scaffold. These models can explore a vast chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Retrosynthesis Planning: AI-powered retrosynthesis tools can assist in the design of efficient synthetic routes to this compound and its analogs. chemcopilot.comkyoto-u.ac.jpmdpi.comnih.govarxiv.org These tools can analyze complex molecules and propose step-by-step synthetic pathways, potentially uncovering novel and more efficient routes.

AI/ML ApplicationSpecific Use Case for this compoundExpected Outcome
Predictive Modeling Prediction of ADMET properties and potential off-target activitiesPrioritization of analogs for synthesis and testing, reduction of late-stage attrition
De Novo Design Generation of novel analogs with optimized propertiesIdentification of new chemical matter with improved therapeutic potential
Retrosynthesis Planning Design of efficient and scalable synthetic routesAcceleration of the synthesis of lead compounds and analogs

Integration of this compound into Complex Chemical Biological Probes

The development of chemical probes based on the this compound scaffold will be a valuable endeavor for studying its biological targets and mechanism of action in a cellular context. mdpi.comchemicalprobes.orgresearchgate.netnih.gov

Activity-Based Probes (ABPs): If this compound is found to be a covalent inhibitor of its target, it could be developed into an ABP. chemicalprobes.org This would involve incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, onto the molecule. Such probes would enable the visualization and identification of the target protein in complex biological samples.

Photoaffinity Probes: For non-covalent binders, a photoaffinity probe could be designed by introducing a photoreactive group, such as a diazirine or a benzophenone, into the this compound structure. Upon photoactivation, the probe would form a covalent bond with its target, allowing for subsequent identification.

The creation of these chemical biology tools will be instrumental in validating the molecular targets of this compound and dissecting its role in cellular pathways.

Probe TypeDesign StrategyApplication
Activity-Based Probe Incorporation of a reporter tag onto a covalent inhibitor scaffoldTarget identification and visualization, enzyme activity profiling
Photoaffinity Probe Introduction of a photoreactive group for non-covalent bindersCovalent labeling and identification of binding partners in a cellular environment

Q & A

Q. What are the optimal synthetic routes for 2-(Aminocyclopropylmethyl)-4-chlorophenol?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

Condensation : Reacting a cyclopropane-containing amine precursor (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a chlorophenol derivative (e.g., 1-(5-chloro-2-hydroxyphenyl)propan-1-one) under reflux in methanol .

Reduction : Using sodium borohydride (NaBH₄) in a THF/ethanol mixture to reduce intermediates .

Purification : Column chromatography or recrystallization to isolate the final product.
Key Optimization Points :

  • Steric hindrance from the cyclopropyl group may require longer reaction times or elevated temperatures.
  • Catalytic asymmetric synthesis could enhance enantiopurity, as seen in analogous aminophenol syntheses .

Q. How can the structural configuration of this compound be characterized?

Methodological Answer: Use a combination of techniques:

  • X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., O–H⋯N interactions observed in similar compounds) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and cyclopropyl CH₂ groups (δ 1.0–2.5 ppm).
    • ¹³C NMR : Confirm chlorine substitution (C–Cl signal at ~110 ppm) and cyclopropyl carbons .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak via ESI-MS).

Q. What are the key chemical reactivity patterns of this compound?

Methodological Answer: The compound’s reactivity is influenced by:

  • Electron-Withdrawing Chlorine : Activates the phenolic ring for electrophilic substitution (e.g., nitration or halogenation at the para position) .
  • Amino Group : Participates in Schiff base formation or coordination with metal ions (e.g., Cu²⁺ or Fe³⁺) .
  • Cyclopropyl Strain : May undergo ring-opening reactions under acidic conditions or via photochemical activation .
    Experimental Example :
    Reductive amination of the amino group with ketones yields secondary amines, a pathway validated in structurally related aminophenols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies often arise from structural analogs or assay conditions. Strategies include:

Comparative SAR Studies : Test derivatives with modified substituents (e.g., replacing cyclopropyl with isopropyl) to isolate steric/electronic effects .

Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated or dechlorinated products) that may influence toxicity .

Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability.
Example : Nephrotoxicity observed in analogs was linked to bioactivation pathways; similar profiling is recommended for this compound .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., G-protein-coupled receptors) .

MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of hydrogen bonds (e.g., O–H⋯N interactions) .

QSAR Models : Correlate substituent effects (Cl position, cyclopropyl size) with activity using descriptors like logP and polar surface area .
Case Study : Analogous compounds showed higher affinity for enzymes with hydrophobic binding pockets due to cyclopropyl bulk .

Q. How do advanced oxidation processes (AOPs) degrade this compound, and what intermediates form?

Methodological Answer: AOPs like UV/H₂O₂ or photo-Fenton systems degrade the compound via hydroxyl radical (•OH) attack:

Primary Degradation : •OH cleaves the C–Cl bond, forming 2-(aminocyclopropylmethyl)-phenol .

Mineralization : Track chloride ion release via ion chromatography (e.g., >90% Cl⁻ recovery indicates complete dechlorination) .

Intermediate Identification : Use GC-MS to detect products like cyclopropane-carboxylic acid or quinone derivatives .
Optimization : pH 3–4 and Fe²⁺ (0.1 mM) maximize efficiency in photo-Fenton systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.